molecular formula C12H12BrN3O3S2 B3013442 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034247-16-8

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B3013442
CAS No.: 2034247-16-8
M. Wt: 390.27
InChI Key: SYCRXWCAZIQOQS-UHFFFAOYSA-N
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Description

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic small molecule of interest in early-stage oncological research, particularly in the development of kinase-targeted therapies. This compound features a pyrimidine core, a structure frequently found in inhibitors of cyclin-dependent kinases (CDKs) and other kinase families crucial for cell cycle regulation and transcription . Its molecular design incorporates a bromothiophene-sulfonyl group, a motif known to enhance binding affinity and selectivity in enzyme active sites. While the specific biological profile of this compound requires further characterization, researchers are exploring its potential as a lead compound for inhibiting aberrant kinase signaling pathways that drive tumor proliferation. Its primary research value lies in its use as a chemical probe to study cell cycle dynamics, apoptosis, and signal transduction mechanisms in various cancer cell models, including pancreatic ductal adenocarcinoma (PDAC) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-4-9(7-16)19-11-3-5-14-8-15-11/h1-3,5,8-9H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRXWCAZIQOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, such as organoboranes .

Chemical Reactions Analysis

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit antibacterial activity against a range of bacterial strains, including those resistant to standard antibiotics. This positions the compound as a potential candidate for developing new antibiotics to combat antibiotic resistance, a critical global health challenge.

Antifungal Activity

Emerging studies suggest that this compound may also possess antifungal properties. Initial investigations have shown effectiveness against certain fungal pathogens, although further research is needed to elucidate its mechanisms of action and efficacy in clinical settings.

Antiviral Potential

There is preliminary evidence suggesting potential antiviral activity. However, comprehensive studies are required to assess its effectiveness against specific viral infections and explore its therapeutic applications in virology.

Drug Discovery

The compound's unique structure makes it a valuable target in drug discovery efforts. Its diverse biological activities suggest potential applications in developing new therapeutic agents for various diseases, particularly those involving bacterial and fungal infections.

Pharmacological Studies

Investigating the pharmacokinetics and pharmacodynamics of this compound can provide insights into its safety profile and efficacy as a drug candidate. Such studies are crucial for understanding dosage, administration routes, and potential side effects.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related compounds have been documented in various research contexts:

  • Antibiotic Development : A study on structurally similar compounds revealed significant antibacterial activity against multi-drug-resistant strains, highlighting the importance of continued research in this area.
  • Fungal Infections : Research into related thiazole-containing compounds demonstrated antifungal properties that could be extrapolated to predict similar effects for this compound.

Biological Activity

The compound 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H11BrN2O4SC_{11}H_{11}BrN_2O_4S, and it features a pyrimidine ring linked to a sulfonyl-pyrrolidine moiety with a bromothiophene substituent. The unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Pathogen Activity Reference
Staphylococcus aureusAntimicrobial
Klebsiella pneumoniaeAntimicrobial
Pseudomonas aeruginosaPotential activity

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of related compounds against various cancer cell lines, including A549 lung adenocarcinoma cells. The cytotoxic effects were evaluated using MTT assays, revealing that certain derivatives significantly reduced cell viability compared to standard treatments like cisplatin . The structure-dependence of activity suggests that modifications to the pyrrolidine or pyrimidine components could enhance efficacy.

Compound Cell Line IC50 (µM) Reference
Compound 21A54910
Compound 18A54915
CisplatinA5495

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as GARFTase and AICARFTase, leading to reduced proliferation in cancer cells .
  • Interference with Bacterial Metabolism : The sulfonyl group may enhance binding to bacterial targets, disrupting essential functions within microbial cells .

Case Studies

Recent studies have highlighted the effectiveness of pyrrolidine derivatives in treating infections caused by resistant pathogens. One study focused on a series of 5-oxopyrrolidine derivatives, which demonstrated selective antimicrobial activity against resistant strains while showing low cytotoxicity towards human cells . This highlights the potential for developing new antibiotics based on the structural framework of This compound .

Comparison with Similar Compounds

Key Observations :

  • Electrophilic vs. Hydrogen-Bonding Groups: The 5-bromothiophene-sulfonyl group distinguishes the target from analogues with hydroxyl or methyl substituents.
  • Steric Effects : BI81524’s tetrahydronaphthalene-sulfonyl group introduces bulkier aromaticity, likely reducing membrane permeability compared to the target compound’s smaller thiophene substituent .

Pharmacological and Material Relevance

  • Target Compound : The bromothiophene-sulfonyl group may enhance kinase inhibition (common in anticancer agents) due to halogen-bond interactions with ATP-binding pockets.
  • Analogues: Hydroxyl-containing derivatives (e.g., 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol) are more polar, favoring solubility but reducing blood-brain barrier penetration . BI81524’s dimethylpyrimidine and naphthalene-sulfonyl groups suggest utility in photoactive materials or as a fluorescence quencher .

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